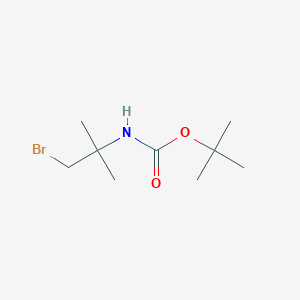

N-Boc-1-bromo-2-methyl-2-propanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-bromo-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUAOIWMMSXCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801155355 | |

| Record name | Carbamic acid, N-(2-bromo-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391026-60-0 | |

| Record name | Carbamic acid, N-(2-bromo-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391026-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-bromo-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: N-Boc-1-bromo-2-methyl-2-propanamine: Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1-bromo-2-methyl-2-propanamine is a valuable bifunctional building block in modern organic synthesis, particularly within drug discovery and development. Its structure, featuring a sterically hindered gem-dimethyl group adjacent to a Boc-protected amine and a primary bromide, makes it an ideal intermediate for introducing unique structural motifs into complex target molecules. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailed protocols for its characterization, and insights into the chemical principles governing its preparation and analysis.

Introduction and Retrosynthetic Analysis

The strategic importance of this compound lies in its utility as a synthetic intermediate. The primary bromide serves as a versatile electrophilic handle for nucleophilic substitution reactions, while the tert-butyloxycarbonyl (Boc) protected amine offers a stable, yet readily deprotectable, nitrogen source.[1] This orthogonal reactivity is crucial for multi-step synthetic campaigns.

A logical retrosynthetic approach begins by disconnecting the C-Br bond, identifying the precursor alcohol, N-Boc-2-amino-2-methyl-1-propanol. This intermediate, in turn, can be readily prepared from the commercially available and inexpensive starting material, 2-amino-2-methyl-1-propanol.[2] The key transformations are therefore:

-

Protection: Selective N-protection of the primary amine in the presence of a primary alcohol.

-

Halogenation: Conversion of the primary alcohol to a primary bromide without affecting the acid-sensitive Boc protecting group.

Figure 1: Retrosynthetic analysis of the target compound.

Synthesis Methodology

The synthesis is a robust two-step process. The first step involves the chemoselective protection of the amine functionality, followed by the conversion of the hydroxyl group to a bromide.

Part A: Synthesis of N-Boc-2-amino-2-methyl-1-propanol (Intermediate)

Principle: The primary amine of 2-amino-2-methyl-1-propanol is significantly more nucleophilic than the primary alcohol. This inherent difference in reactivity allows for a highly selective N-acylation reaction using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in a biphasic system or an appropriate organic solvent with a mild base to neutralize the liberated acid.[3]

Experimental Protocol:

-

To a round-bottom flask, add 2-amino-2-methyl-1-propanol (1.0 equiv.) and dissolve it in a mixture of tetrahydrofuran (THF) and water (1:1 ratio).

-

Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution.

-

Cool the stirred mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in THF dropwise over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[3]

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-2-methyl-1-propanol, which can often be used in the next step without further purification.

Part B: Synthesis of this compound (Target Compound)

Principle: The conversion of the primary alcohol to a primary bromide requires a reagent that is effective under neutral or mildly acidic conditions to avoid premature cleavage of the Boc protecting group. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is an ideal choice. This reaction proceeds via a phosphonium intermediate, providing a mild and efficient route to the desired alkyl bromide.

Sources

An In-Depth Technical Guide to CAS 1391026-60-0: A Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1391026-60-0 identifies the chemical compound tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate . This document serves as a comprehensive technical guide, consolidating available data on its chemical properties and primary applications. It is important to note at the outset that, based on extensive review of publicly available scientific literature and chemical databases, this compound is utilized as a chemical intermediate in organic synthesis. There is currently no documented evidence of its use as a therapeutic agent or any inherent biological or pharmacological activity. Therefore, this guide will focus on its chemical characteristics and synthetic utility rather than biological applications, which are not supported by current knowledge.

Core Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Chemical Name | tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate | [1][2][3] |

| CAS Number | 1391026-60-0 | [1][2][3] |

| Molecular Formula | C₉H₁₈BrNO₂ | [1][2][3] |

| Molecular Weight | 252.15 g/mol | [1][2][3] |

| Physical Form | White solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 0-8 °C or under -20°C in an inert atmosphere | [1][4] |

| SMILES Code | CC(NC(OC(C)(C)C)=O)(C)CBr | [2] |

| InChI Key | CLUAOIWMMSXCAI-UHFFFAOYSA-N | [1][2] |

Chemical Structure and Synthesis

The structure of tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate features a carbamate functional group with a tert-butyl protecting group on the nitrogen atom, and a bromine atom on a neopentyl-like scaffold. This combination of a protected amine and a reactive alkyl halide makes it a useful building block in organic synthesis.

Diagram: Molecular Structure of tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate

Caption: 2D representation of CAS 1391026-60-0.

While specific, detailed synthetic protocols for tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate are proprietary to chemical suppliers, its structure suggests a likely synthetic pathway involving the bromination of a corresponding alcohol precursor, which is itself derived from an amino alcohol protected with a tert-butoxycarbonyl (Boc) group. The Boc protecting group is standard in organic synthesis for its stability in various reaction conditions and its ease of removal under acidic conditions.

Applications in Organic Synthesis

As a bifunctional molecule, tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate serves as a versatile building block.[5] The presence of a bromine atom allows for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent reactions such as amidation or alkylation. This dual functionality allows for the stepwise construction of more complex molecules.[5]

Carbamate-containing compounds, in general, are widely used in medicinal chemistry. The carbamate group can act as a stable bioisostere for amide or ester bonds, and the Boc protecting group is a cornerstone of peptide and complex molecule synthesis. While this specific compound is an intermediate, it could potentially be used in the synthesis of more complex molecules that may have biological activity. However, no such applications for CAS 1391026-60-0 have been documented in the public domain.

Absence of Biological and Pharmacological Data

A thorough search of scientific databases and literature reveals a lack of information on the biological properties of tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate. Specifically, there is no available data on:

-

Mechanism of Action: The compound has not been identified as having any specific biological target or mechanism of action.

-

Pharmacological Activity: There are no reports of this compound being tested for any pharmacological effects, such as enzyme inhibition, receptor binding, or cellular responses.

-

Preclinical or Clinical Studies: The compound is not listed in any preclinical or clinical trial databases.

-

Signaling Pathway Modulation: There is no evidence to suggest that this compound modulates any known biological signaling pathways.

-

Potency Data (IC₅₀/EC₅₀): No potency values have been published, which is consistent with its role as a chemical intermediate rather than a bioactive compound.

Given this absence of biological data, it is not possible to provide experimental protocols for cell-based assays or in vivo studies, as the scientific premise for such experiments is currently non-existent.

Safety and Handling

Based on supplier safety data sheets, tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) from your supplier.

Conclusion

References

-

Ark Pharm, Inc. N-BOC-1-BROMO-2-METHYL-2-PROPANAMINE | 1391026-60-0. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1391026-60-0|tert-Butyl (1-bromo-2-methylpropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. Buy tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate (EVT-13235811) [evitachem.com]

- 4. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-Boc-1-bromo-2-methyl-2-propanamine: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetically significant, bifunctional molecule, N-Boc-1-bromo-2-methyl-2-propanamine. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind spectral assignments, provides detailed experimental protocols for data acquisition, and presents the information in a clear, accessible format to facilitate structural verification and reaction monitoring.

Introduction: The Structural Significance of this compound

This compound, also known as tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate, is a valuable building block in organic synthesis. Its structure incorporates a primary alkyl bromide and a Boc-protected primary amine on a branched alkyl chain. This combination of functionalities allows for selective chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents. The primary bromide serves as an electrophilic site for nucleophilic substitution reactions, while the N-Boc group provides a stable, yet readily cleavable, protecting group for the amine, preventing its undesired reactivity under many reaction conditions.[1]

Accurate and unambiguous structural confirmation of this intermediate is critical to ensure the success of subsequent synthetic steps. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed exposition of the expected spectral features of this compound, grounded in the fundamental principles of each technique.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and highlights the key functional groups that give rise to its characteristic spectral signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| (CH₃)₃C-O (Boc) | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet in a relatively uncongested region of the spectrum.[2] |

| -C(CH₃)₂- | ~1.30 | Singlet (s) | 6H | The six protons of the two methyl groups attached to the quaternary carbon are equivalent and shielded, appearing as a singlet. |

| -CH₂-Br | ~3.40 | Singlet (s) | 2H | The methylene protons are adjacent to the electronegative bromine atom, which deshields them, causing a downfield shift.[3] |

| -NH- | ~4.90 | Broad Singlet (br s) | 1H | The carbamate proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be variable depending on concentration and solvent.[2] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| (CH₃)₃C-O (Boc) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group are highly shielded.[4] |

| -C(CH₃)₂- | ~25.0 | The two equivalent methyl carbons on the quaternary center are in a shielded aliphatic environment. |

| -CH₂-Br | ~40.0 | The carbon atom bonded to the electronegative bromine is shifted downfield.[5] |

| -C(CH₃)₂- | ~58.0 | The quaternary carbon atom is deshielded by the attached nitrogen and bromomethyl group. |

| (CH₃)₃C-O (Boc) | ~79.5 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[4] |

| -C=O (Boc) | ~155.0 | The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield.[4] |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-pulse spectrum with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Utilize a 30-degree pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.

-

Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3350 | N-H stretch (carbamate) | Medium, Sharp | The N-H stretching vibration of the carbamate group is a key diagnostic peak.[6] |

| 2970-2850 | C-H stretch (aliphatic) | Strong | These absorptions arise from the stretching vibrations of the various C-H bonds in the methyl and methylene groups. |

| ~1700 | C=O stretch (carbamate) | Strong, Sharp | The carbonyl stretch of the Boc protecting group is typically a very intense and sharp absorption.[6] |

| ~1520 | N-H bend (amide II) | Medium | This band is characteristic of secondary amides (and carbamates) and arises from a combination of N-H bending and C-N stretching. |

| ~1160 | C-O stretch (carbamate) | Strong | The stretching vibration of the C-O bond in the tert-butyl ester portion of the carbamate is a strong absorption. |

| ~650 | C-Br stretch | Medium-Weak | The C-Br stretching vibration typically appears in the fingerprint region of the spectrum. |

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat (Liquid Film): If the sample is a liquid or low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (Solid): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest and use a liquid cell.

-

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₉H₁₈BrNO₂, Molecular Weight: 252.15 g/mol for the monoisotopic mass with ⁷⁹Br), the mass spectrum will show characteristic peaks corresponding to the molecular ion and its fragments. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), resulting in M and M+2 peaks.[7]

| m/z | Ion Identity | Rationale |

| 252/254 | [M+H]⁺ | The protonated molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a single bromine atom. |

| 196/198 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group is a very common fragmentation pathway for Boc-protected compounds.[8][9] |

| 152/154 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da) is another characteristic fragmentation.[8] |

| 57 | [C₄H₉]⁺ | The tert-butyl cation is a very stable fragment and often observed as a prominent peak in the mass spectra of Boc-protected compounds.[8] |

Fragmentation Pathway Visualization

The major fragmentation pathways for this compound in the mass spectrometer can be visualized as follows:

Caption: Key fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the ESI source in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for a known standard.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The distinctive singlet for the nine tert-butyl protons in the ¹H NMR spectrum, the strong carbonyl absorption around 1700 cm⁻¹ in the IR spectrum, and the characteristic fragmentation pattern in the mass spectrum, including the bromine isotopic signature and loss of the Boc group, collectively serve as a reliable fingerprint for this important synthetic intermediate. The protocols and predicted data presented in this guide offer a robust framework for researchers to verify the identity and purity of their material, ensuring the integrity of their synthetic endeavors.

References

-

Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]

-

NIH. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

Reagentia. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanamine, N-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanamine, 2-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (2016). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(1-bromo-3-methylbutan-2-yl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate. Retrieved from [Link]

-

ChemBK. (2024). N-Boc-2-broMo-1-propanaMine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanamine, 2-methyl-N,N-bis(2-methylpropyl)-. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanamine, 2-methyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Propanamine, 2-methyl-N-(2-methyl-2-propenylidene)-, (E)-. Retrieved from [Link]

-

NIST. (n.d.). 2-Propen-1-amine, 2-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Propanamine, N-methyl-1-[4-[3-(1-piperidyl)propoxy]phenyl]-. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. Retrieved from [Link]

Sources

- 1. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. tert-Butyl carbamate [webbook.nist.gov]

- 7. This compound | 1391026-60-0 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acdlabs.com [acdlabs.com]

"Chemical stability and reactivity of N-Boc-1-bromo-2-methyl-2-propanamine"

An In-Depth Technical Guide to the Chemical Stability and Reactivity of N-Boc-1-bromo-2-methyl-2-propanamine

Executive Summary

This compound is a bifunctional organic molecule featuring a sterically hindered tertiary alkyl bromide and an acid-labile N-Boc protecting group. This guide provides a comprehensive analysis of its chemical stability and reactivity, tailored for researchers in synthetic chemistry and drug development. Structurally, the molecule's neopentyl-like framework imposes significant steric hindrance at the reaction center, while the electronic influence of the adjacent N-Boc protected aminomethyl group profoundly impacts its reactivity. It exhibits high stability under basic and nucleophilic conditions but is readily deprotected under acidic conditions. Its participation in nucleophilic substitution and elimination reactions is significantly retarded compared to simpler tertiary halides, a unique characteristic attributable to both steric and electronic factors. This guide elucidates these properties through mechanistic discussions, detailed experimental protocols, and comparative data to provide a field-proven understanding of this versatile synthetic building block.

Introduction and Molecular Profile

Significance in Organic Synthesis

This compound serves as a valuable building block for introducing a sterically demanding, protected 2-amino-2-methylpropyl moiety. The presence of two distinct functional groups—a reactive (albeit hindered) bromide and a stable, yet easily removable, Boc-protected amine—allows for its sequential functionalization in complex multi-step syntheses. Its bulky nature is particularly useful in medicinal chemistry for probing steric pockets in protein active sites or for designing molecules with specific conformational constraints.

Structural Analysis

The molecule's behavior is dictated by the interplay of its three key structural components:

-

Tertiary Alkyl Bromide: Typically, tertiary alkyl halides are prone to S_N1 and E1 reactions due to the formation of a stable tertiary carbocation[1].

-

Neopentyl-like Core: The carbon atom bearing the bromine is quaternary, creating a neopentyl-like structure. This arrangement presents substantial steric hindrance to backside attack, effectively inhibiting the S_N2 pathway[2].

-

N-Boc-aminomethyl Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine, rendering it stable to most nucleophiles and bases[3][4]. However, the electron-withdrawing inductive effect of this adjacent group destabilizes the formation of a carbocation at the tertiary center, which significantly impedes S_N1 and E1 pathways[2].

This unique combination of features results in a compound that is surprisingly unreactive for a tertiary bromide under standard nucleophilic substitution conditions.

Physicochemical Properties

| Property | Value | Source/Reference |

| CAS Number | 1391026-60-0 | [5][6][7] |

| Molecular Formula | C₉H₁₈BrNO₂ | PubChem |

| Molecular Weight | 252.15 g/mol | PubChem |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Organic Compound Behavior |

Chemical Stability and Degradation Pathways

General Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound.

-

Storage Conditions: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably refrigerated (2-8°C)[8]. Protect from light and moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases[8][9]. Strong acids will cleave the Boc group, while strong bases may promote slow elimination reactions, especially at elevated temperatures.

Stability Under Forcing Conditions

The stability of the molecule can be systematically evaluated through forced degradation studies.

-

Acidic Conditions: The N-Boc group is the most sensitive functionality under acidic conditions. It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) to yield the corresponding primary amine salt[10][11]. The C-Br bond is stable to these conditions.

-

Basic Conditions: The molecule is largely stable to basic conditions. The N-Boc group is resistant to base-catalyzed hydrolysis[3]. The tertiary bromide is sterically hindered and resistant to substitution by common bases, though very strong, bulky bases at high temperatures may induce slow E2 elimination.

-

Oxidative Conditions: Contact with strong oxidizing agents should be avoided to prevent potential decomposition[8]. The amine nitrogen, even when protected, can be susceptible to oxidation under harsh conditions.

-

Thermal Conditions: While generally stable at room temperature, elevated temperatures can promote degradation. Thermolytic removal of N-Boc groups has been reported in continuous flow systems at high temperatures, suggesting a potential degradation pathway[12]. Thermal stress may also favor elimination over substitution reactions[13].

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions, a crucial step in drug development and process chemistry.

Objective: To identify potential degradation products and degradation pathways.

Methodology:

-

Sample Preparation: Prepare five separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water. One solution will serve as the unstressed control.

-

Stress Application:

-

Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours[8].

-

Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours[8].

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours[8].

-

Thermal Stress: Store the solid compound in an oven at 60°C for 48 hours, then dissolve for analysis[8].

-

-

Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples, including the control, by a stability-indicating method like HPLC-UV or LC-MS. Compare the chromatograms to identify new peaks corresponding to degradation products.

-

Interpretation: The primary expected degradation under acidic conditions is the loss of the Boc group. Under basic, oxidative, and thermal stress, the appearance of new impurities should be minimal, confirming the compound's relative stability.

Caption: Workflow for a forced degradation study.

Reactivity Profile and Synthetic Utility

Nucleophilic Substitution (S_N1 / S_N2)

The compound's reactivity in nucleophilic substitution is anomalously low for a tertiary alkyl bromide.

-

S_N1 Pathway: This pathway is strongly disfavored. It requires the formation of a tertiary carbocation intermediate. The adjacent N-Boc protected aminomethyl group exerts a powerful electron-withdrawing inductive effect, which significantly destabilizes this carbocation, thereby increasing the activation energy for the rate-limiting step[2].

-

S_N2 Pathway: This pathway is also highly unlikely. The S_N2 mechanism requires a backside attack by the nucleophile. The tertiary carbon center is sterically shielded by three methyl groups and the aminomethyl group, making it inaccessible to an incoming nucleophile[2].

Caption: Inhibition of S_N1 and S_N2 pathways.

Elimination Reactions (E1 / E2)

Elimination reactions often compete with substitution, but in this case, they are also slow.

-

E1 Pathway: This mechanism proceeds through the same carbocation intermediate as the S_N1 pathway. Therefore, due to the electronic destabilization of this intermediate, the E1 route is also strongly disfavored[13][14].

-

E2 Pathway: This concerted mechanism requires a strong base to abstract a β-hydrogen anti-periplanar to the bromine leaving group[13][15]. The β-hydrogens are on the aminomethyl group. While sterically accessible, abstraction requires a strong, non-nucleophilic base (e.g., potassium tert-butoxide). Even under these conditions, the reaction is expected to be slow and require elevated temperatures due to the overall low reactivity of the substrate. The resulting product would be N-Boc-2-methyl-2-propen-1-amine.

Reactions of the N-Boc Group

The most reliable and predictable reactions involve the N-Boc protecting group.

-

Deprotection: This is the most common transformation. The Boc group can be efficiently removed under anhydrous acidic conditions.[11]

-

TFA/DCM: A solution of trifluoroacetic acid in dichloromethane is a standard method that provides clean and rapid deprotection at room temperature.

-

HCl in Dioxane/Methanol: Anhydrous HCl in an organic solvent is another effective method, yielding the hydrochloride salt of the resulting amine[11][16].

-

Experimental Protocol: Comparative Reactivity via Solvolysis

Objective: To empirically demonstrate the low reactivity of this compound compared to a standard tertiary bromide.

Rationale: Solvolysis (reaction with a solvent that is also the nucleophile, like ethanol) of tertiary bromides typically proceeds via an S_N1/E1 mechanism[1][13]. By comparing the reaction rate of the title compound to that of tert-butyl bromide, we can quantify its relative inertness.

Methodology:

-

Reaction Setup: Prepare two separate reaction vessels, each containing 50 mL of ethanol.

-

Substrate Addition: To the first vessel, add tert-butyl bromide (10 mmol). To the second, add this compound (10 mmol). Maintain both reactions at a constant temperature (e.g., 50°C).

-

Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction. Quench the reaction in the aliquot with cold water.

-

Analysis: Titrate the generated HBr in each aliquot with a standardized NaOH solution using an indicator (e.g., phenolphthalein). The amount of HBr formed is directly proportional to the extent of the reaction.

-

Data Analysis: Plot the concentration of HBr versus time for both substrates. The significantly slower rate of HBr formation for this compound will provide quantitative evidence of its reduced reactivity.

| Substrate | Predicted Mechanism | Key Inhibiting Factor | Expected Relative Rate |

| tert-Butyl Bromide | S_N1 / E1 | None | Fast |

| This compound | S_N1 / E1 | Electronic Destabilization | Very Slow |

Conclusion and Future Outlook

This compound possesses a unique reactivity profile defined by high steric hindrance and electronic destabilization of carbocation intermediates. It is exceptionally stable towards nucleophilic substitution and elimination reactions that are typical for tertiary halides, making it a robust building block when the tertiary bromide is intended to be unreactive while other transformations are performed elsewhere in a molecule. Its primary utility lies in leveraging the acid-labile N-Boc group for subsequent functionalization after the sterically demanding framework has been installed. This combination of inertness and latent functionality makes it a specialized but powerful tool for chemists designing complex molecular architectures where precise control over reactivity and stereochemistry is paramount.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Adding Boc Group Mechanism | Organic Chemistry. YouTube. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health (NIH). [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

This compound. Reagentia. [Link]

-

Elimination Reactions. SlidePlayer. [Link]

-

N-Boc-2-broMo-1-propanaMine. ChemBK. [Link]

- Synthesis method of N-BOC-ethylenediamine.

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

-

Elimination reactions. SlideShare. [Link]

-

N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. DergiPark. [Link]

-

Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]

-

Elimination reactions. Lumen Learning. [Link]

-

The SN1 Reaction. Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 6. This compound | 1391026-60-0 [amp.chemicalbook.com]

- 7. This compound | 1391026-60-0 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 15. home.iitk.ac.in [home.iitk.ac.in]

- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-1-bromo-2-methyl-2-propanamine: A Versatile Building Block for Amine-Containing Scaffolds in Organic Synthesis

Introduction

In the landscape of modern organic synthesis, the quest for versatile and efficient building blocks is paramount for the construction of complex molecular architectures, particularly within the realms of pharmaceutical and agrochemical research. N-Boc-1-bromo-2-methyl-2-propanamine emerges as a highly valuable, yet specialized, reagent. Its unique structural features—a sterically hindered neopentyl-like framework, a Boc-protected primary amine, and a primary bromide—offer a powerful combination for the strategic introduction of a gem-dimethylaminoethyl moiety. This guide provides an in-depth technical overview of the synthesis, properties, and synthetic applications of this compound, offering researchers a comprehensive resource for leveraging its synthetic potential.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 1391026-60-0 | [1] |

| Molecular Formula | C9H18BrNO2 | N/A |

| Molecular Weight | 252.15 g/mol | N/A |

| Appearance | Expected to be a solid or oil | N/A |

| Solubility | Expected to be soluble in a range of organic solvents (e.g., DCM, THF, EtOAc) | N/A |

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.[2]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[2]

-

Disposal: Dispose of in accordance with local regulations for chemical waste.[2]

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from the commercially available 2-amino-2-methyl-1-propanol. The synthetic strategy hinges on the initial protection of the primary amine, followed by the conversion of the primary alcohol to a bromide.

Step 1: N-Boc Protection of 2-Amino-2-methyl-1-propanol

The initial step involves the chemoselective protection of the primary amine of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is a cornerstone of amine protection chemistry, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][4]

Experimental Protocol:

-

To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, add triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq) as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-amino-2-methyl-1-propanol.

Step 2: Bromination of N-Boc-2-amino-2-methyl-1-propanol via the Appel Reaction

The conversion of the primary alcohol in N-Boc-2-amino-2-methyl-1-propanol to the corresponding bromide is effectively achieved using the Appel reaction.[5][6] This reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to generate the alkyl halide under mild conditions. The Appel reaction is particularly well-suited for substrates with acid-sensitive functional groups like the Boc protecting group.[7]

Experimental Protocol:

-

To a solution of N-Boc-2-amino-2-methyl-1-propanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

-

Slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous DCM.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate this compound. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent prior to chromatography.

Applications in Organic Synthesis: A Gateway to Diverse Amine Scaffolds

The synthetic utility of this compound lies in its ability to act as an electrophilic building block for the introduction of the N-protected gem-dimethylaminoethyl moiety. The primary bromide is susceptible to nucleophilic substitution, and due to the sterically hindered tertiary center adjacent to the methylene bromide, these reactions are expected to proceed primarily through an Sₙ1-type mechanism.

Formation of C-N Bonds: Synthesis of Vicinal Diamines

The reaction of this compound with nitrogen-based nucleophiles provides a direct route to protected vicinal diamines. A particularly useful transformation is the reaction with sodium azide to introduce an azido group, which can be subsequently reduced to a primary amine.[3]

Experimental Protocol for Azide Substitution:

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the corresponding N-Boc-protected azidoamine.

Formation of C-O Bonds: Synthesis of β-Amino Ethers and Esters

Oxygen-based nucleophiles, such as alkoxides, phenoxides, and carboxylates, can react with this compound to furnish β-amino ethers and esters, respectively. These motifs are prevalent in many biologically active molecules.

Experimental Protocol for Carboxylate Substitution:

-

To a solution of a carboxylic acid (1.2 eq) in a suitable solvent like DMF, add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the carboxylate salt in situ.

-

Add a solution of this compound (1.0 eq) in DMF.

-

Heat the reaction mixture to 80-100 °C and stir for 16-24 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

-

Wash the organic phase with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting ester by flash column chromatography.

Formation of C-S Bonds: Synthesis of β-Amino Thioethers

Sulfur nucleophiles, particularly thiolates, are highly effective in nucleophilic substitution reactions. The reaction of this compound with thiols provides a straightforward entry to β-amino thioethers.[8]

Experimental Protocol for Thiolate Substitution:

-

To a solution of a thiol (1.1 eq) in a polar aprotic solvent such as DMF, add a base like sodium hydride (NaH, 1.2 eq, handle with extreme care) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C to generate the thiolate.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in DMF.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the β-amino thioether.

Conclusion

This compound stands as a valuable and versatile building block in the synthetic chemist's toolkit. Its straightforward two-step synthesis from a readily available starting material, coupled with its predictable reactivity as a neopentyl-type electrophile, makes it an attractive choice for the introduction of a protected gem-dimethylaminoethyl group. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this reagent in the synthesis of novel amines, amino ethers, and amino thioethers, thereby facilitating the development of new chemical entities with potential applications in medicine and materials science.

References

- Vertex AI Search, Safety Data Sheet for rel

-

Organic Chemistry Portal. Appel Reaction. [Link]

-

Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

-

ACS Publications. A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. [Link]

-

Reagentia. This compound (1 x 250 mg). [Link]

-

Arkivoc. Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6. [Link]

-

Organic-Reaction.com. Alcohol to Bromide - Common Conditions. [Link]

-

ChemRxiv. C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. [Link]

-

Master Organic Chemistry. Reactions of Azides – Substitution, Reduction, Rearrangements, and More. [Link]

-

NIH. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids, esters and amides. [Link]

-

NIH. 2-Bromo-2-methyl-N-p-tolylpropanamide. [Link]

-

Chemistry Steps. Reactions of Thiols. [Link]

-

NIH. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]

-

Macmillan Group - Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

ACS Central Science. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]

-

NIH. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. [Link]

-

Total-Synthesis.com. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). [Link]

-

KoreaScience. Selective Copper-Catalyzed Azidation and Amination of Aryl Halides with Sodium Azide. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ACS Publications. The Reaction of Alkyl Halides with Carboxylic Acids and Phenols in the Presence of Tertiary Amines. [Link]

Sources

- 1. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Potential Applications of N-Boc-1-bromo-2-methyl-2-propanamine in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1-bromo-2-methyl-2-propanamine emerges as a highly promising, yet underexplored, building block for medicinal chemistry. Its unique structural architecture, featuring a sterically encumbered gem-dimethyl group adjacent to a reactive primary bromide and a strategically protected amine, offers a compelling toolkit for the synthesis of novel pharmacophores. This guide elucidates the intrinsic value of this reagent, grounded in the established benefits of the gem-dimethyl motif and the versatility of N-Boc protection in modern drug discovery. We will dissect its synthesis, predict its reactivity, and propose several high-potential applications in the construction of constrained diamines and complex heterocyclic scaffolds. Detailed, field-proven experimental protocols and visual workflows are provided to empower researchers to harness the full potential of this versatile synthetic intermediate.

Introduction: Unveiling a Building Block of Strategic Importance

In the intricate landscape of drug design, the selection of appropriate building blocks is paramount to achieving desired pharmacological profiles. This compound (CAS 1391026-60-0) is a bifunctional molecule poised to address several key challenges in medicinal chemistry.[1][2] Its structure combines two critical features: a tert-butoxycarbonyl (Boc) protected amine and a primary bromide adjacent to a quaternary carbon. This arrangement is not a random assortment of functional groups; it is a deliberate design that offers significant strategic advantages in the synthesis of complex molecular architectures.

The core value of this reagent lies in its ability to introduce the gem-dimethyl motif, a structural feature frequently observed in clinically successful drugs.[3][4] This guide will provide a comprehensive overview of the synthesis, reactivity, and, most importantly, the untapped potential of this compound in the generation of novel drug candidates.

| Property | Value |

| CAS Number | 1391026-60-0 |

| Molecular Formula | C₉H₁₈BrNO₂ |

| Molecular Weight | 252.15 g/mol |

| IUPAC Name | tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate |

The Strategic Advantage of the gem-Dimethyl Group

The presence of a gem-dimethyl group, as found in this compound, is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a molecule.[3][4] This seemingly simple structural modification can exert a profound influence on a compound's bioactivity and pharmacokinetic profile.

Key Benefits of the gem-Dimethyl Effect:

-

Conformational Rigidity: The Thorpe-Ingold effect, induced by the gem-dimethyl group, can restrict the conformational freedom of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in increased potency and selectivity.[4]

-

Metabolic Stability: The quaternary carbon center can act as a metabolic shield, blocking potential sites of oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including increased half-life and oral bioavailability.

-

Increased Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target.

-

Enhanced Target Engagement: The gem-dimethyl group can engage in favorable van der Waals interactions within the binding pocket of a protein, contributing to a higher binding affinity.[4]

The Versatility of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, and for good reason. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool in multi-step synthetic campaigns.[5]

Advantages of N-Boc Protection:

-

Orthogonality: The Boc group is stable to basic, nucleophilic, and reductive conditions, allowing for selective transformations at other parts of the molecule.

-

Mild Deprotection: Removal of the Boc group is typically achieved with mild acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, conditions that are compatible with a wide range of other functional groups.

-

Improved Solubility: The presence of the Boc group can enhance the solubility of intermediates in organic solvents, facilitating purification by chromatography.

Synthesis and Predicted Reactivity

While this compound is commercially available, understanding its synthesis provides valuable insight into its stability and potential impurities. A plausible synthetic route would involve the N-Boc protection of 2-methyl-1,2-propanediamine followed by a selective bromination of the primary amine, likely through a diazotization-bromination sequence.

The primary bromide in this compound is the key reactive handle for introducing the gem-dimethylaminoethyl moiety. It is expected to readily participate in nucleophilic substitution reactions with a variety of nucleophiles. However, the steric hindrance imposed by the adjacent quaternary carbon may necessitate slightly more forcing reaction conditions compared to unhindered primary bromides.

Caption: General Nucleophilic Substitution Workflow.

Potential Applications in Medicinal Chemistry: Proposed Synthetic Strategies

The true potential of this compound lies in its application as a versatile building block for the synthesis of medicinally relevant scaffolds. Below are several proposed synthetic applications, complete with detailed experimental protocols.

Synthesis of Constrained Diamines

Constrained diamines are privileged scaffolds in a multitude of bioactive compounds, including GPCR ligands and enzyme inhibitors. This compound provides a straightforward entry into a class of sterically hindered 1,2-diamines.

Proposed Synthesis of a Novel Constrained Diamine:

Caption: Synthesis of a Constrained Diamine.

Experimental Protocol: Synthesis of tert-butyl (1-(benzylamino)-2-methylpropan-2-yl)carbamate

-

Reaction Setup: To a solution of this compound (1.0 g, 3.96 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added benzylamine (0.47 g, 4.36 mmol) and potassium carbonate (1.10 g, 7.92 mmol).

-

Reaction Execution: The reaction mixture is stirred at 80 °C for 12 hours under a nitrogen atmosphere.

-

Work-up and Purification: The reaction is cooled to room temperature, diluted with water (50 mL), and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

-

Deprotection: The purified N-Boc protected diamine is dissolved in dichloromethane (DCM, 10 mL) and treated with trifluoroacetic acid (TFA, 2 mL). The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is azeotroped with toluene to yield the desired diamine as its TFA salt.

Synthesis of Substituted Heterocycles

Heterocyclic scaffolds are at the core of a vast number of pharmaceuticals. This compound can be employed to introduce the gem-dimethylaminoethyl moiety onto various heterocyclic systems, thereby imparting favorable pharmacokinetic properties.

Proposed Synthesis of a Substituted Piperazine:

Caption: Synthesis of a Substituted Piperazine.

Experimental Protocol: Synthesis of tert-butyl (2-methyl-1-(piperazin-1-yl)propan-2-yl)carbamate

-

Reaction Setup: A mixture of this compound (1.0 g, 3.96 mmol), piperazine (0.68 g, 7.92 mmol), and triethylamine (1.1 mL, 7.92 mmol) in acetonitrile (ACN, 25 mL) is prepared in a round-bottom flask.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for 16 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography (silica gel, eluent: DCM/methanol gradient) to give the desired substituted piperazine.

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

This compound represents a strategically valuable and versatile building block for medicinal chemists. The confluence of a sterically demanding gem-dimethyl group and a readily functionalizable, protected amine provides a powerful platform for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles. The proposed synthetic applications in this guide serve as a starting point for the exploration of this promising reagent in the construction of constrained diamines and complex heterocyclic systems. As the demand for novel chemical matter in drug discovery continues to grow, the judicious application of such well-designed building blocks will be instrumental in the development of the next generation of therapeutics.

References

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link][3]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed, PMID: 28850227. [Link][4]

-

King-Pharm. (n.d.). tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate. Retrieved from [Link][1]

-

Arkivoc. (2001). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

Agrawal, N. J., & Kadam, S. A. (2015). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. Organic letters, 17(3), 422–425. [Link][5]

-

Chemsrc. (n.d.). tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate Suppliers. Retrieved from [Link]

-

AA Blocks. (n.d.). tert-butyl N-(3-bromo-2-methylpropyl)-N-(propan-2-yl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

Reagentia. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Chemically modified small molecules.

- Google Patents. (n.d.). Method for synthesizing N-carboxymethyl pentamidine.

-

PubChem. (n.d.). 1-Propanamine, 2-methyl, N,N-diethyl. Retrieved from [Link]

Sources

- 1. 1391026-60-0 tert-butyl (1-bromo-2-methylpropan-2-yl)carbamate [chemsigma.com]

- 2. 1391026-60-0|tert-Butyl (1-bromo-2-methylpropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

"Literature review of N-Boc protected bromoalkylamines"

An In-depth Technical Guide to N-Boc Protected Bromoalkylamines: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Bifunctional Building Blocks

In the intricate landscape of modern synthetic organic chemistry, particularly within the demanding realm of drug development, the efficiency and predictability of a synthetic route are paramount. N-Boc protected bromoalkylamines have emerged as a class of exceptionally versatile and strategic building blocks. Their bifunctional nature, possessing a nucleophilic amine masked by a readily cleavable protecting group and an electrophilic alkyl bromide, allows for a diverse array of sequential and site-selective transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of these critical reagents, drawing upon established protocols and recent advancements in the field. The focus is on not just the "how" but the "why"—elucidating the mechanistic principles that govern their utility and providing the practical insights necessary for their successful implementation in the laboratory.

Part 1: The Synthetic Toolkit: Accessing N-Boc Protected Bromoalkylamines

The judicious selection of a synthetic route to N-Boc protected bromoalkylamines is often dictated by the availability of starting materials, desired scale, and the specific substitution pattern of the alkyl chain. Several robust and scalable methods have been established.

From Commercially Available Amino Alcohols: The Workhorse Route

This is arguably the most common and reliable method for the synthesis of N-Boc protected bromoalkylamines. The strategy involves a two-step sequence: Boc protection of the amine followed by bromination of the hydroxyl group.

Step 1: N-Boc Protection

The protection of the primary or secondary amine of an amino alcohol is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Mechanism and Rationale: The base deprotonates the amine, increasing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O. The choice of base and solvent is critical for achieving high yields and preventing side reactions. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. For primary amines, a mild base like triethylamine (TEA) or sodium bicarbonate is often sufficient.

Step 2: Bromination of the Hydroxyl Group

The conversion of the terminal alcohol to a bromide is a standard transformation, but the choice of reagent is crucial to avoid side reactions, such as the formation of cyclic byproducts (e.g., pyrrolidines, piperidines) via intramolecular cyclization, especially for shorter chain lengths (n=4, 5).

-

The Appel Reaction (CBr₄/PPh₃): This is a widely used and generally high-yielding method that proceeds under mild, neutral conditions, which is advantageous for sensitive substrates. The reaction proceeds via the formation of a phosphonium salt, which is then displaced by the bromide ion.

-

Phosphorus Tribromide (PBr₃): This is a cost-effective and potent brominating agent. However, it is a strong acid and can be less suitable for acid-sensitive substrates. The reaction is typically run at low temperatures to control its reactivity.

-

Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide is a powerful brominating agent. It offers the advantage that the byproducts (SO₂ and HBr) are gaseous, which can simplify workup.

Experimental Protocol: Synthesis of N-Boc-4-bromobutylamine

-

N-Boc Protection: To a solution of 4-aminobutan-1-ol (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-18 hours. Upon completion (monitored by TLC), wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-aminobutan-1-ol, which is often used in the next step without further purification.

-

Bromination (Appel Conditions): To a solution of triphenylphosphine (1.5 eq) in DCM at 0 °C, add carbon tetrabromide (1.5 eq) portion-wise. Stir for 15 minutes, then add a solution of N-Boc-4-aminobutan-1-ol (1.0 eq) in DCM dropwise. Allow the reaction to stir at 0 °C for 2-4 hours. Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-4-bromobutylamine.

Direct Protection of Bromoalkylamine Hydrohalide Salts

For commercially available bromoalkylamine hydrohalide salts, a direct N-Boc protection is often the most straightforward approach.

-

Rationale and Conditions: The key is to use a suitable base to neutralize the hydrohalide salt and deprotonate the amine for reaction with Boc₂O. A common and effective system is the use of sodium hydroxide in a biphasic water/dichloromethane system. The Boc-protected product is extracted into the organic layer as it is formed.

Experimental Protocol: Synthesis of N-Boc-2-bromoethylamine from 2-bromoethylamine hydrobromide

-

To a solution of 2-bromoethylamine hydrobromide (1.0 eq) in a 1:1 mixture of water and DCM, add sodium hydroxide (2.2 eq) at 0 °C.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield N-Boc-2-bromoethylamine.

Ring-Opening of N-Boc Protected Cyclic Amines

This method is particularly useful for accessing specific chain lengths, such as N-Boc-3-bromopropylamine from N-Boc-azetidine.

-

Mechanism: The reaction typically involves treatment of the N-Boc protected cyclic amine with a source of bromide, often in the presence of a Lewis or Brønsted acid to activate the ring towards nucleophilic attack. For instance, reaction of N-Boc-aziridine with MgBr₂ leads to the formation of N-Boc-2-bromoethylamine.

Part 2: Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of N-Boc protected bromoalkylamines stems from their ability to act as versatile aminoalkylating agents. The Boc group deactivates the amine, preventing it from interfering with the alkylation reaction at the bromide-bearing carbon.

N-Alkylation of Amines, Anilines, and Heterocycles

A primary application of these reagents is the introduction of an aminoalkyl chain onto a nitrogen nucleophile. This is a cornerstone of many synthetic routes in medicinal chemistry.

-

Mechanism: This is a classic Sₙ2 reaction where the nucleophilic nitrogen attacks the electrophilic carbon bearing the bromine, displacing the bromide ion. The choice of base and solvent is critical to ensure efficient deprotonation of the nucleophile and to facilitate the Sₙ2 reaction. Common bases include K₂CO₃, Cs₂CO₃, and NaH in solvents like DMF, DMSO, or acetonitrile.

DOT Diagram: N-Alkylation of a Primary Amine

Caption: Sₙ2 mechanism for the N-alkylation of a primary amine.

O-Alkylation of Phenols and Alcohols

The synthesis of aryl and alkyl ethers bearing an aminoalkyl chain is readily achieved using N-Boc protected bromoalkylamines.

-

Williamson Ether Synthesis: This reaction follows the principles of the classic Williamson ether synthesis, where a deprotonated phenol (phenoxide) or alcohol (alkoxide) acts as the nucleophile. Stronger bases like NaH or K₂CO₃ are typically required to generate the nucleophilic oxygen species.

S-Alkylation of Thiols

Similar to O-alkylation, thiols can be readily S-alkylated to introduce the aminoalkyl moiety. Thiolates are excellent nucleophiles, and these reactions often proceed under milder conditions than their oxygen counterparts.

C-Alkylation of Enolates and Carbanions

For the construction of more complex carbon skeletons, N-Boc protected bromoalkylamines can be used to alkylate carbon nucleophiles such as enolates derived from ketones, esters, or malonates.

Intramolecular Cyclization: A Gateway to N-Heterocycles

A powerful application of these reagents is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. After the initial alkylation step, the Boc group can be removed (typically under acidic conditions, e.g., with TFA or HCl in dioxane), and the liberated primary amine can undergo intramolecular cyclization to form a new ring.

DOT Diagram: Synthesis of an N-Aryl Piperidine

Caption: A common synthetic route to N-aryl piperidines.

Part 3: Practical Considerations and Data

Purification and Characterization

-

Purification: Column chromatography on silica gel is the most common method for purifying N-Boc protected bromoalkylamines. Typical eluent systems are gradients of ethyl acetate in hexanes.

-

Characterization:

-

¹H NMR: Key signals include the broad singlet for the NH proton (around 4.5-5.5 ppm), the triplet for the CH₂ group adjacent to the bromine (around 3.4 ppm), and the multiplet for the CH₂ group adjacent to the NHBoc group (around 3.1 ppm). The singlet for the tert-butyl group appears around 1.4 ppm.

-

¹³C NMR: Diagnostic signals include the carbonyl of the Boc group (~156 ppm), the carbons of the tert-butyl group (~79 and ~28 ppm), the carbon bearing the bromine (~33 ppm), and the carbon adjacent to the nitrogen (~40 ppm).

-

Mass Spectrometry: Electrospray ionization (ESI) is a common method. The molecular ion peak [M+H]⁺ or [M+Na]⁺ is often observed.

-

Comparative Data for Common N-Boc Protected Bromoalkylamines